MMP-2/MMP-9 Inhibitory Profile: Weak Selectivity vs. Ortho-Methoxy Analog
N-(3-Methoxyphenyl)cinnamamide (Compound 5h) is characterized as a weakly selective inhibitor of MMP-2 and MMP-9, with IC50 values of 1674.81 nM and 1658.63 nM, respectively . In contrast, its ortho-substituted analog, N-(2-Methoxyphenyl)cinnamamide, exhibits significantly weaker inhibition against MMP1 with an IC50 of 5180 nM [1]. This demonstrates that the meta-methoxy configuration confers a distinct MMP subtype selectivity profile relative to the ortho isomer.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | MMP-2: 1674.81 nM; MMP-9: 1658.63 nM |
| Comparator Or Baseline | N-(2-Methoxyphenyl)cinnamamide: MMP1 IC50 = 5180 nM |
| Quantified Difference | Target compound shows ~3-fold greater potency vs. MMP-2/MMP-9 than ortho analog vs. MMP1 |
| Conditions | In vitro enzyme inhibition assay using human recombinant MMPs |
Why This Matters
Procurement of the 3-methoxy isomer is essential for studies focused on MMP-2/MMP-9, as substitution at the ortho position shifts inhibitory activity toward MMP1.
- [1] BindingDB. (2013). BDBM50429762 (N-(2-Methoxyphenyl)cinnamamide). Retrieved from https://www.bindingdb.org View Source
